

1-Benzyl-2-methylpiperazine: A Neuroscience Research Tool for Modulating Monoaminergic Systems

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Compound of Interest

Compound Name: 1-Benzyl-2-methylpiperazine

Cat. No.: B1279397

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Application Notes and Protocols for the Neuropharmacological Characterization of a Psychoactive Tool Compound

I. Introduction: Unveiling the Potential of 1-Benzyl-2-methylpiperazine in Neuroscience Research

1-Benzyl-2-methylpiperazine (BMP) is a substituted piperazine derivative with a structural resemblance to the well-characterized psychoactive compound 1-benzylpiperazine (BZP). While extensive research has been conducted on BZP and other benzylpiperazine analogs, specific pharmacological data for BMP remains limited in publicly available literature. However, its structural characteristics strongly suggest its utility as a tool compound for investigating the roles of monoaminergic systems—dopamine, norepinephrine, and serotonin—in various neurobiological processes and disease models.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a framework for the systematic characterization of BMP, drawing upon established knowledge of related compounds. The protocols and insights herein are intended to empower researchers to elucidate the specific pharmacological profile of BMP and leverage it as a valuable tool in neuroscience research.

The benzylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, known for its ability to produce compounds with good brain penetration.^[1]

Derivatives of benzylpiperazine have been explored for a wide range of applications, including as ligands for dopamine, serotonin, and norepinephrine transporters, as well as for sigma receptors.^{[2][3][4][5]}

II. Physicochemical Properties and Synthesis Overview

A clear understanding of the physicochemical properties of a tool compound is paramount for its effective use in experimental settings.

Property	Value	Source
CAS Number	29906-54-5	^[6]
Molecular Formula	C ₁₂ H ₁₈ N ₂	^[6]
Molecular Weight	190.28 g/mol	^[6]
IUPAC Name	1-benzyl-2-methylpiperazine	^[6]

Synthesis: The synthesis of benzylpiperazine derivatives is well-documented in the chemical literature. A common approach involves the reaction of a suitably protected or unprotected piperazine with benzyl chloride or a related benzylating agent.^[7] For **1-benzyl-2-methylpiperazine**, this would typically involve the N-benylation of 2-methylpiperazine. Researchers can refer to established synthetic procedures for benzylpiperazines as a starting point for laboratory synthesis.^[7]

III. Anticipated Pharmacological Profile and Mechanism of Action

Based on the pharmacology of the parent compound, BZP, **1-benzyl-2-methylpiperazine** is anticipated to act as a monoamine releasing agent and/or reuptake inhibitor. The methyl group at the 2-position of the piperazine ring may influence its potency and selectivity for the different monoamine transporters.

Expected Primary Targets:

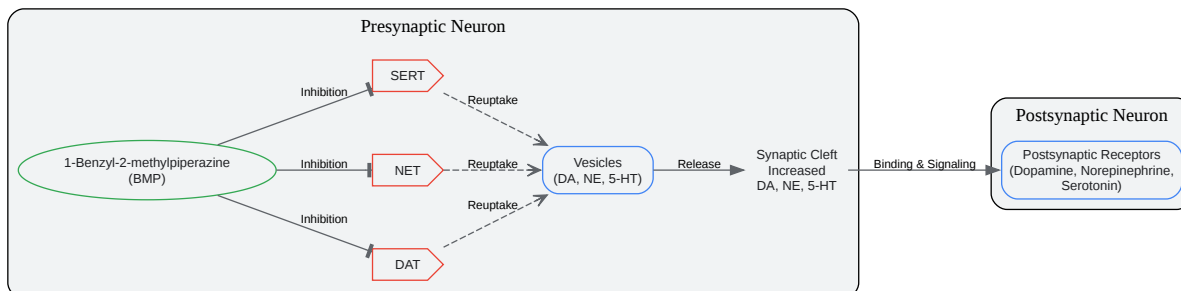
- Dopamine Transporter (DAT): High affinity for DAT is a characteristic of many psychoactive benzylpiperazine derivatives.[\[2\]](#)[\[8\]](#)[\[9\]](#)
- Norepinephrine Transporter (NET): Inhibition of NET is another common feature of this class of compounds.[\[3\]](#)[\[10\]](#)[\[11\]](#)
- Serotonin Transporter (SERT): Interaction with SERT is also expected, contributing to its overall pharmacological effect.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

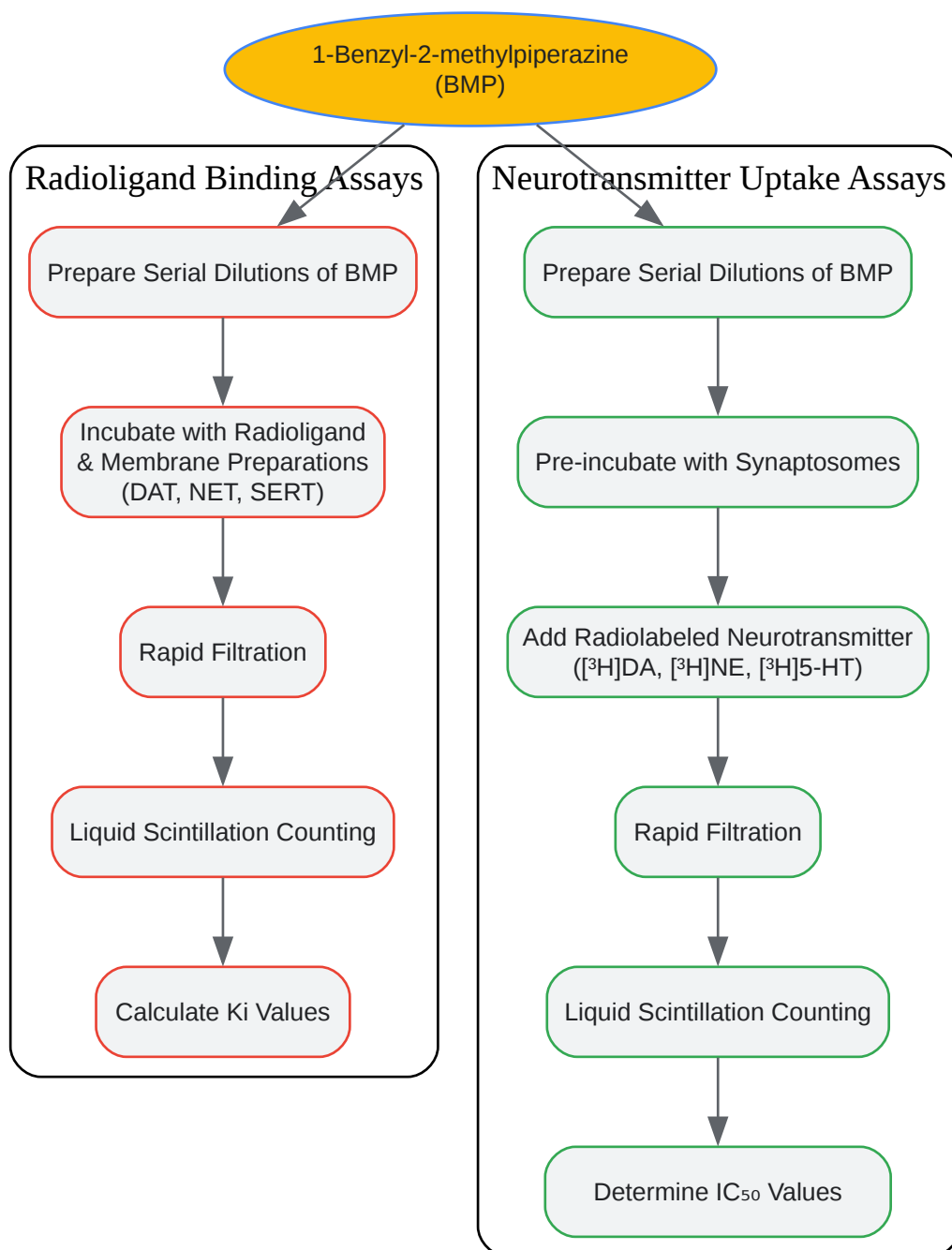
The interaction of BMP with these transporters likely leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, resulting in its stimulant and psychoactive effects.

Potential Secondary Targets:

- Sigma Receptors (σ_1 and σ_2): Some benzylpiperazine derivatives have shown high affinity for sigma-1 receptors, suggesting a potential role in modulating glutamatergic neurotransmission and cellular signaling.[\[4\]](#)[\[5\]](#)[\[7\]](#)

The following diagram illustrates the predicted mechanism of action of BMP at a monoaminergic synapse.





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